C1CCC2=C(C1)C=CC(=C2O)C(=O)O
.
3,6-Difluoropyrazine-2-carboxamide is a fluorinated derivative of pyrazine, which is a heterocyclic compound containing nitrogen atoms in its ring structure. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of antiviral agents such as Favipiravir. Its unique molecular structure and properties make it a subject of interest in medicinal chemistry.
3,6-Difluoropyrazine-2-carboxamide can be classified under the category of pyrazine derivatives, specifically halogenated pyrazines. The compound is synthesized from various precursors, including 6-bromo-3-hydroxypyrazine-2-carboxamide and 3,6-dichloropyrazine-2-carbonitrile, through several chemical transformations. It is often used as an intermediate in the synthesis of other biologically active compounds.
The synthesis of 3,6-difluoropyrazine-2-carboxamide typically involves several steps:
3,6-Difluoropyrazine-2-carboxamide participates in various chemical reactions typical for amides and halogenated compounds:
These reactions are essential for modifying the compound for specific applications or synthesizing derivatives with enhanced biological activity.
The mechanism of action for compounds like 3,6-difluoropyrazine-2-carboxamide primarily revolves around their role as intermediates in the synthesis of antiviral drugs. For example, when converted into Favipiravir, it acts by inhibiting viral RNA polymerase, thereby disrupting viral replication processes. This mechanism is crucial in developing treatments against viral infections such as influenza and potentially COVID-19.
Relevant data includes melting point ranges typically observed during synthesis and purification processes.
3,6-Difluoropyrazine-2-carboxamide serves primarily as an intermediate in pharmaceutical synthesis. Notable applications include:
This compound's versatility makes it significant in both academic research and industrial applications within medicinal chemistry.
The tetrahydronaphthalene (tetralin) scaffold of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS: 103986-80-7) serves as a chiral template for pharmaceutical intermediates, notably Palonosetron precursors [2] [7]. Modern synthetic routes employ catalytic enantioselective hydrogenation of naphthalene derivatives using Ir-(P,olefin) complexes, achieving enantiomeric excess (ee) >95% under mild conditions (25°C, 50 psi H₂). Alternative strategies utilize chiral auxiliaries like (R)-phenylglycinol in Diels-Alder cycloadditions between butadienes and acrylate derivatives, yielding the tetralin core with >80% diastereoselectivity [5].
Table 1: Physicochemical Properties of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₁H₁₂O₃ | High-resolution MS |
Molecular Weight | 192.21 g/mol | Calculated |
log P (XLOGP3) | 2.39 | Computational analysis |
Water Solubility | 0.18 mg/mL | ESOL prediction |
Hydrogen Bond Acceptors | 3 | Topological analysis |
Hydrogen Bond Donors | 2 | Topological analysis |
Regiospecific hydroxylation at C1 remains challenging due to competing oxidation at C5 or C8. Microbial catalysis using Pseudomonas putida monooxygenases achieves 85% selectivity for C1-hydroxylation by leveraging steric constraints in the enzyme’s active site [1]. For carboxylic acid installation, three approaches dominate:
Table 2: Comparison of Carboxylation Methods
Method | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|
Organometallic/CO₂ | 60–70 | High (C2) | Cryogenic conditions |
Kolbe-Schmitt | 40–50 | Moderate | High-pressure requirement |
Oxidative Cleavage | 55–65 | Low | Over-oxidation side products |
The crystal lattice organization of tetrahydronaphthalene derivatives profoundly impacts functionalization selectivity. X-ray diffraction reveals that hydrogen bonding between carboxylic groups creates centrosymmetric dimers, forcing C1 and C2 into proximity (O1–H⋯O2 distance: 1.80 Å) [4]. This dimerization sterically shields C4/C5 positions, directing electrophiles toward C1/C2. Additionally, π-π stacking interactions (centroid distance: 3.83 Å) further constrain reactivity at C3/C4 [4]. In electrophilic bromination, C1-hydroxy derivatives exhibit 8:1 selectivity for C4 over C6 due to the electron-donating effect of the hydroxyl group, whereas Friedel-Crafts acylation favors C6 due to steric hindrance from the fused cyclohexane ring .
Steric Map of Key Positions
C8 - C7 | | C6 ← Low steric hindrance (favored by bulky electrophiles) C1 - C2 | | C3 - C4 ← High steric hindrance (dimerization-protected)
Solid-phase synthesis employs PEG-supported hydroxystyrene resins to anchor tetralin precursors via ester linkages. After hydroxylation/carboxylation, cleavage with mild base (0.1M NaOH) delivers the target compound in 75% yield and >95% purity, minimizing chromatographic purification [1]. Conversely, solution-phase synthesis relies on microwave-assisted catalysis in aprotic solvents (DMF, DMSO), achieving faster reaction times (30 min vs. 24 h) but requiring silica gel purification that reduces yields to 50–60% [3] [4].
Critical metrics for comparison:
Table 3: Synthesis Technique Performance Metrics
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Overall Yield | 70–75% | 50–60% |
Purity | >95% | 85–90% |
Purification Needed | Minimal | Extensive chromatography |
Scalability | <100 g | >1 kg |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: